molecular formula C10H11F3N2O3S B5709386 N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No. B5709386
M. Wt: 296.27 g/mol
InChI Key: DAMSSSDKLAKYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide, also known as MTFG, is a novel compound that has gained significant attention in the field of scientific research. MTFG is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.4 g/mol. This compound has shown promising results in various research studies, and its potential applications are being explored in different fields.

Mechanism of Action

The mechanism of action of N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is not fully understood. However, it has been suggested that N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide in lab experiments is its high purity and high yield synthesis. N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide in lab experiments is its limited solubility in aqueous solutions, which may limit its applications in some experiments.

Future Directions

There are several future directions for the research on N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide. One area of research is the development of N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the exploration of N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide and its potential applications in different fields of scientific research.
In conclusion, N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide, or N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide, is a novel compound that has shown promising results in various research studies. Its potential applications in different fields of scientific research are being explored, and further studies are needed to fully understand its mechanism of action and potential applications. N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has several advantages for use in lab experiments, but also has some limitations that need to be considered. Overall, N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride to form 3-(trifluoromethyl)benzyl methyl sulfone. This intermediate is then reacted with glycine to form N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide. The synthesis of N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3S/c1-19(17,18)15(6-9(14)16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMSSSDKLAKYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}acetamide

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